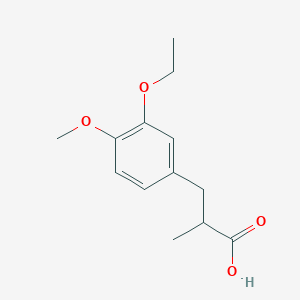
1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a chloromethylsulfonyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine typically involves the reaction of 2,2-dimethylpyrrolidine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler pyrrolidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted pyrrolidines with various functional groups depending on the nucleophile used.
- Sulfone derivatives with enhanced stability and reactivity.
- Reduced pyrrolidine derivatives with potential applications in organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group can participate in redox reactions, influencing the compound’s overall reactivity. Molecular targets and pathways may include interactions with enzymes, receptors, or other biomolecules, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-((Chloromethyl)sulfonyl)pyrrolidine: Lacks the two methyl groups, resulting in different steric and electronic properties.
2,2-Dimethylpyrrolidine: Lacks the chloromethylsulfonyl group, making it less reactive in nucleophilic substitution reactions.
Chloromethylsulfonylbenzene: Features a benzene ring instead of a pyrrolidine ring, leading to different chemical behavior and applications.
Uniqueness: 1-((Chloromethyl)sulfonyl)-2,2-dimethylpyrrolidine is unique due to the combination of the pyrrolidine ring, chloromethylsulfonyl group, and two methyl groups. This combination imparts specific reactivity and stability, making it valuable for various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H14ClNO2S |
|---|---|
Molekulargewicht |
211.71 g/mol |
IUPAC-Name |
1-(chloromethylsulfonyl)-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C7H14ClNO2S/c1-7(2)4-3-5-9(7)12(10,11)6-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
LAPFIHKEEMZGCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN1S(=O)(=O)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)
![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)






![3-{4-[(5-aminopentyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione,trifluoroaceticacid](/img/structure/B13557453.png)


![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13557474.png)

![rac-[(2R,4R)-4-aminooxan-2-yl]methanol](/img/structure/B13557476.png)
